Cefiderocol is a novel siderophore-cephalosporin antibiotic with a unique mechanism of action that allows it to overcome many common resistance mechanisms employed by Gram-negative bacteria. [] It is a synthetically produced compound and is classified as a β-lactam antibiotic. [] Cefiderocol's primary role in scientific research is as a potential solution for treating infections caused by multidrug-resistant (MDR) Gram-negative pathogens, which pose a significant global health threat. []
Cefiderocol is a novel synthetic antibiotic classified as a siderophore cephalosporin, developed to combat multidrug-resistant gram-negative bacteria, particularly those resistant to carbapenems. Its unique structure allows it to utilize bacterial iron transport systems for entry, effectively bypassing common resistance mechanisms such as porin channel mutations and efflux pumps. Cefiderocol has demonstrated significant in vitro and in vivo efficacy against various pathogens, including Enterobacteriaceae and Pseudomonas aeruginosa, which express multiple resistance mechanisms.
Cefiderocol was developed by Shionogi & Co., Ltd., and is currently classified under the cephalosporin antibiotic class. Its chemical structure contains a cephalosporin core linked to a chlorocatechol moiety that confers its siderophore activity. This design enables cefiderocol to target iron-deficient environments typical of infections, enhancing its uptake into bacterial cells.
Cefiderocol is synthesized through a multi-step chemical process that involves the modification of existing cephalosporin scaffolds. The synthesis begins with the formation of the cephalosporin nucleus, followed by the introduction of the chlorocatechol group at the C-3 position. This modification is crucial for its siderophore properties, allowing it to chelate iron effectively. The synthesis also includes steps for ensuring stability against β-lactamases, which are enzymes produced by bacteria that can deactivate many antibiotics.
Cefiderocol has a molecular formula of C_{17}H_{18}N_{4}O_{5}S and a molecular weight of approximately 398.47 g/mol. Its structure features:
The presence of this chlorocatechol group distinguishes cefiderocol from other cephalosporins like ceftazidime or cefepime, enhancing its activity against resistant strains.
Cefiderocol exhibits stability in the presence of various β-lactamases, which typically hydrolyze β-lactam antibiotics. Studies have shown that cefiderocol is minimally hydrolyzed by metallo-β-lactamases such as New Delhi metallo-β-lactamase (NDM) and KPC variants, making it effective against strains expressing these enzymes. The reaction kinetics indicate that cefiderocol's hydrolysis rate is significantly lower compared to traditional β-lactams like meropenem.
Cefiderocol employs a "Trojan horse" mechanism for bacterial entry. It binds to iron transport systems within bacteria, allowing it to be internalized despite the presence of efflux pumps or porin channel mutations. Once inside the bacterial cell, cefiderocol targets penicillin-binding proteins (PBPs), disrupting cell wall synthesis and leading to bacterial lysis. This mechanism is particularly effective against carbapenem-resistant organisms due to cefiderocol's structural resilience against hydrolysis by β-lactamases.
Cefiderocol is characterized by:
These properties contribute to its effectiveness as an injectable antibiotic with a favorable pharmacokinetic profile.
Cefiderocol's primary application lies in treating infections caused by multidrug-resistant gram-negative bacteria, particularly those resistant to carbapenems. It has been utilized in clinical settings for:
Research continues into its broader applications in treating other resistant infections, as well as its potential role in combination therapies with other antibiotics to enhance efficacy against resistant pathogens.
Carbapenem-resistant Gram-negative pathogens represent a critical threat to global public health, associated with high mortality rates and limited treatment options. Infections caused by carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa (CRPA), and Acinetobacter baumannii (CRAB) are classified as "urgent" or "critical" priorities by the WHO and CDC due to their rapid spread and multidrug-resistant (MDR) phenotypes [2] [10]. In 2019, bacterial antimicrobial resistance (AMR) contributed to 1.27 million deaths globally, with CR pathogens disproportionately affecting critically ill patients [6]. Mortality rates in patients with hospital-acquired pneumonia or bloodstream infections caused by these pathogens range from 27% to 40%, rising to nearly fourfold higher when initial antibiotic therapy is inappropriate [2] [4]. The economic burden is equally staggering, with prolonged hospital stays and increased healthcare costs. Regional epidemiology varies significantly; for example, CRAB prevalence exceeds 20% in ICUs across Southern Europe and Asia, driving the need for pathogen-specific therapeutic strategies [10].
Table 1: Mortality Impact of Carbapenem-Resistant Infections
Pathogen | Infection Type | Mortality Rate | Key Risk Factors |
---|---|---|---|
CRAB | Pneumonia/BSI | 40-49% | ICU admission, mechanical ventilation |
CRE | cUTI/Pneumonia | 18-24% | Prior carbapenem use, comorbidities |
CRPA | HABP/VABP | 27-33% | Immunosuppression, prolonged ICU stay |
Cefiderocol (brand names: Fetroja®, Fetcroja®) is a first-in-class siderophore cephalosporin engineered to overcome Gram-negative resistance mechanisms. Its molecular structure combines a cephalosporin core with a catechol side chain, enabling a unique "Trojan horse" mechanism: the drug chelates extracellular ferric iron and exploits bacterial iron-transport systems to actively penetrate the outer membrane [1] [7] [8]. This bypasses porin-channel mutations and efflux pumps while conferring stability against β-lactamases, including extended-spectrum (ESBLs), AmpC, and carbapenemases (KPC, NDM, VIM, OXA-48-like) [5] [7].
Development milestones include:
Table 2: Key Regulatory Approvals for Cefiderocol
Region | Approval Date | Indications | Brand Name |
---|---|---|---|
USA (FDA) | November 2019 | cUTI, HABP/VABP | Fetroja® |
European Union (EMA) | 2020 | Aerobic Gram-negative infections, limited treatment options | Fetcroja® |
Japan (PMDA) | May 2024 | Carbapenem-resistant infections | Fetroja® IV 1g |
Cefiderocol's spectrum aligns precisely with the WHO's critical-priority pathogens, particularly CRAB, CRPA, and CRE [2] [5]. Its in vitro activity against these pathogens remains robust, as evidenced by global surveillance studies:
Real-world evidence from the PROVE study (n=1,075 patients) confirms cefiderocol's clinical utility, showing 75.1% overall clinical response rates across infection types, rising to 91.2% for cUTIs [6]. Notably, efficacy is enhanced when used empirically rather than as salvage therapy (64.6% vs. 58.2% clinical cure) [9]. Against metallo-β-lactamase-producing strains, cefiderocol demonstrates 75% clinical cure vs. 29% for best available therapy (BAT) in the CREDIBLE-CR trial [2]. However, resistance emergence remains a concern, with 18.2% non-susceptibility in CRAB globally, necessitating antimicrobial stewardship [3] [10].
Table 3: Cefiderocol Activity Against WHO Priority Pathogens
Pathogen | Resistance Mechanism | Global Susceptibility Rate | Clinical Cure Rate |
---|---|---|---|
A. baumannii (CRAB) | OXA-23-like, NDM | 81.8% | 65–73% (RTI/BSI) |
P. aeruginosa (CRPA) | VIM, IMP | 96.5% | 73.1% (PROVE study) |
CRE (KPC/NDM) | KPC, NDM, OXA-48 | 87.6% | 66% (CRE subgroup) |
S. maltophilia | Intrinsic resistance | 99.6% | 91% (Case series) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7